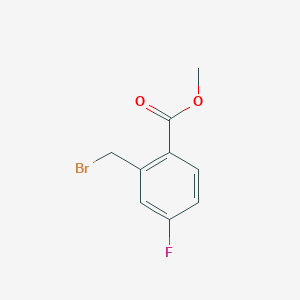
Methyl 2-(bromomethyl)-4-fluorobenzoate
Vue d'ensemble
Description
Differential Reactivity in Enzymatic Processing
The study of [p-(halomethyl)benzoyl]formates, including the bromomethyl analogue, reveals their varying roles as substrates or inhibitors for benzoylformate decarboxylase, a thiamin pyrophosphate-dependent enzyme. The fluoro analogue behaves as a substrate, while the bromo analogue acts as a competitive inhibitor, leading to the formation of p-methylbenzoate through the elimination of bromide and modification of the cofactor .
Synthesis of PET Radioligand Precursors
An improved synthesis method for a precursor used in PET radioligand [18F]SP203 has been developed. This method involves a Sonogash
Applications De Recherche Scientifique
-
Organic Synthesis
- Compounds like “Methyl 2-(bromomethyl)-4-fluorobenzoate” are often used in organic synthesis . The bromomethyl group (-CH2Br) is a good leaving group, which means it can be replaced by other groups in a reaction . The fluorine atom on the benzene ring can also influence the reactivity of the molecule .
-
Pesticide Production
-
Alkylation of Phenol and Amino Groups
-
Chemical Modification of Histidine
-
Production of Vitamins and Pharmaceutical Drugs
-
Emulsion Polymerization
-
Organic Synthesis
- Compounds like “Methyl 2-(bromomethyl)-4-fluorobenzoate” are often used in organic synthesis . The bromomethyl group (-CH2Br) is a good leaving group, which means it can be replaced by other groups in a reaction . The fluorine atom on the benzene ring can also influence the reactivity of the molecule .
-
Pesticide Production
-
Alkylation of Phenol and Amino Groups
-
Chemical Modification of Histidine
-
Production of Vitamins and Pharmaceutical Drugs
-
Emulsion Polymerization
Propriétés
IUPAC Name |
methyl 2-(bromomethyl)-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYFMDZWYCRYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592794 | |
| Record name | Methyl 2-(bromomethyl)-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-4-fluorobenzoate | |
CAS RN |
157652-28-3 | |
| Record name | Methyl 2-(bromomethyl)-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

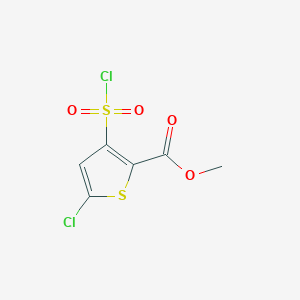
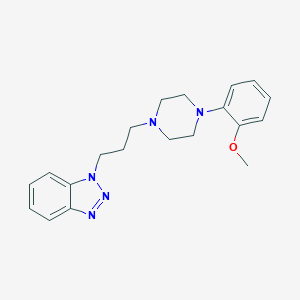
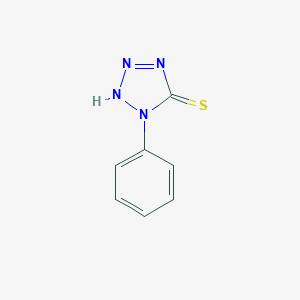
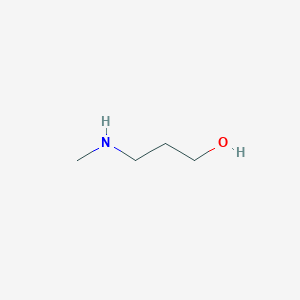
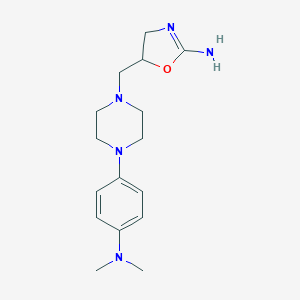
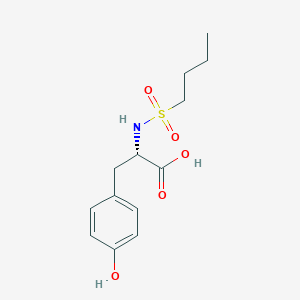
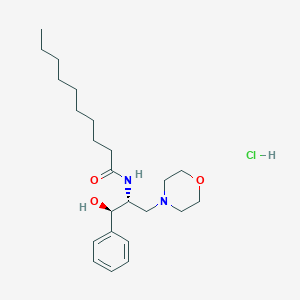
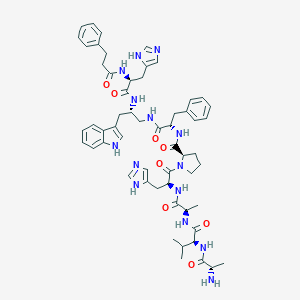
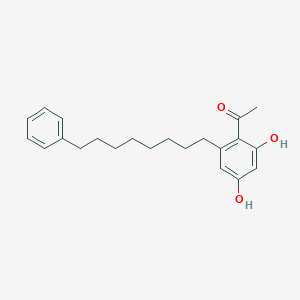
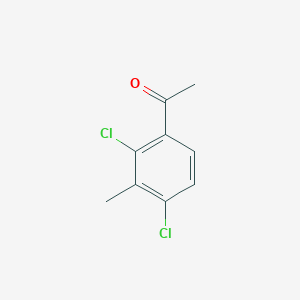
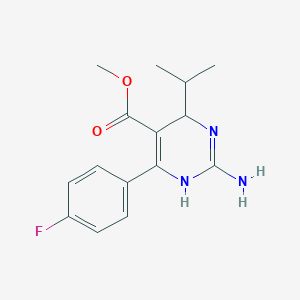
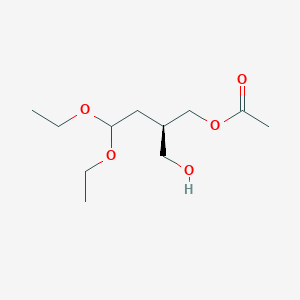
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)
